

(2-Chloro-5-nitrophenyl)hydrazine: Physicochemical Profiling and Synthetic Utility

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Compound of Interest

Compound Name: (2-Chloro-5-nitrophenyl)hydrazine

CAS No.: 96701-59-6

Cat. No.: B420226

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Executive Summary

(2-Chloro-5-nitrophenyl)hydrazine (CAS: 96701-59-6) is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly indazoles and pyrazoles, which serve as scaffolds in kinase inhibitors and epigenetic modulators.^[1] Its structural integrity—defined by the meta-nitro and ortho-chloro substitution pattern relative to the hydrazine moiety—dictates its reactivity profile and physical state. This guide provides a definitive characterization of its physical properties, validated synthetic pathways, and handling protocols required for high-purity applications in drug discovery.

Physicochemical Characterization

The physical state and melting point of **(2-Chloro-5-nitrophenyl)hydrazine** are sensitive indicators of purity. Impurities such as unreacted diazonium intermediates or oxidation products (azo compounds) can significantly depress the melting point.

Core Properties Table

Property	Value / Description	Notes
CAS Number	96701-59-6	Specific to the 2-Cl, 5-NO ₂ isomer.
Melting Point	160 °C	Recrystallized from ethanol [1].
Physical State	Crystalline Solid	
Appearance	Yellow to Orange needles/powder	Color intensity correlates with nitro-conjugation.
Molecular Weight	187.58 g/mol	
Solubility	DMSO, DMF, hot Ethanol	Low solubility in water; soluble in dilute acids.
pKa (Predicted)	~2.5 - 3.0 (Hydrazine NH)	Weakly basic due to electron-withdrawing NO ₂ /Cl.

Melting Point Analysis

The experimental melting point of 160 °C is a reliable purity standard.

- **Thermodynamic Behavior:** The compound exhibits a sharp endotherm upon melting. Broadening of the melting range (>2 °C) typically indicates the presence of the regioisomer (4-chloro-2-nitrophenyl)hydrazine or residual solvent.
- **Recrystallization:** Ethanol is the solvent of choice. The compound dissolves in hot ethanol and crystallizes upon cooling, effectively removing oily oligomeric impurities.

Synthetic Methodology & Causality

Synthesizing **(2-Chloro-5-nitrophenyl)hydrazine** requires navigating regioselectivity challenges. A direct nucleophilic aromatic substitution (S_NAr) on 2,5-dichloronitrobenzene yields the wrong isomer ((4-chloro-2-nitrophenyl)hydrazine) because the nitro group activates the ortho-chlorine (position 2) rather than the meta-chlorine (position 5).

Therefore, the authoritative route is the Diazotization-Reduction of 2-chloro-5-nitroaniline. This method locks the substitution pattern before the hydrazine group is introduced.

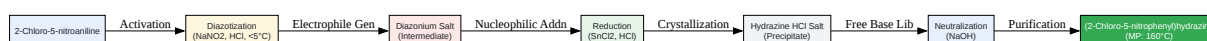
Validated Synthesis Protocol

Reaction Scale: 10 mmol basis

- Diazotization (The Activation Step):
 - Reagents: 2-Chloro-5-nitroaniline (1.0 eq), NaNO_2 (1.1 eq), HCl (conc.), H_2O .
 - Procedure: Dissolve aniline in $\text{HCl}/\text{H}_2\text{O}$. Cool to 0–5 °C. Add NaNO_2 dropwise.
 - Critical Control: Temperature must remain <5 °C to prevent diazonium decomposition to the phenol.
 - Endpoint: Clear solution (diazonium salt formed).
- Reduction (The Functionalization Step):
 - Reagents: $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ (2.5 eq) in HCl OR Na_2SO_3 followed by hydrolysis.
 - Procedure: Add the cold diazonium solution to a stirred solution of Stannous Chloride in HCl at <10 °C.
 - Mechanism: The diazonium species () is reduced to the hydrazine ().
 - Isolation: The hydrazine hydrochloride salt precipitates. Filter and treat with base ($\text{NaOH}/\text{Na}_2\text{CO}_3$) to liberate the free base.

Process Visualization

The following diagram illustrates the logical flow and critical decision nodes in the synthesis.



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Caption: Figure 1. Regioselective synthesis pathway via diazotization-reduction, avoiding SNAr isomer mixtures.

Analytical Validation

To ensure the compound is suitable for drug development workflows, the following analytical signatures must be confirmed:

- ¹H NMR (DMSO-d₆):
 - 9.0–10.0 ppm (Broad s, 1H, -NH-): Chemical shift is deshielded by the electron-withdrawing nitro group.
 - 4.0–5.0 ppm (Broad s, 2H, -NH₂): Exchangeable with D₂O.
 - Aromatic Region: Three distinct protons. The proton between Cl and NO₂ (H6) will appear as a doublet or doublet of doublets, distinct from the proton ortho to the hydrazine.
- Mass Spectrometry (ESI+):
 - [M+H]⁺ = 188.0.
 - Characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Applications in Drug Discovery[2][3]

(2-Chloro-5-nitrophenyl)hydrazine is a "privileged structure" precursor. Its utility stems from the Fischer Indole-type cyclizations and pyrazole formation.

- Indazole Synthesis: Reaction with aldehydes or ketones followed by cyclization allows for the formation of 5-nitroindazoles. The chlorine atom at position 2 (relative to hydrazine) can be displaced in subsequent steps or used to direct further functionalization.
- Epigenetic Modulators: As cited in patent literature, this hydrazine is a starting material for EHMT2 (G9a) histone methyltransferase inhibitors, where the nitro-aryl core mimics the adenosine moiety of the cofactor SAM [2].

Safety & Handling Protocols

Hazard Classification:

- Acute Toxicity: Hydrazines are potent toxins. Handle in a fume hood.
- Skin Sensitization: High risk of contact dermatitis. Double-glove (Nitrile) is mandatory.
- Stability: The compound is stable at room temperature but should be stored away from light and strong oxidizing agents.

Disposal: Do not dispose of down the drain. Quench excess hydrazine with dilute hypochlorite (bleach) solution carefully (exothermic) before disposal as hazardous chemical waste.

References

- Google Patents. (2018). WO2018118842A1 - Amine-substituted heterocyclic compounds as EHMT2 inhibitors.
- PubChem. (2024). Compound Summary: Hydrazine derivatives and toxicity profiles. Retrieved from [[Link](#)]

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Sources

- 1. [CompTox Chemicals Dashboard \[comptox.epa.gov\]](https://comptox.epa.gov)
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